5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine
Description
5-[(4-Fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine (CAS 502685-68-9) is a triazole derivative with a 4-fluorobenzyl substituent. Its molecular formula is C₉H₉FN₄, and it is supplied commercially by American Elements for research and industrial applications . The fluorine atom at the para position of the benzyl group enhances lipophilicity and metabolic stability, making it a key structural feature for drug design .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGLFHOWNWTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223761 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-68-9 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502685-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 3 of the triazole ring participates in nucleophilic substitution reactions. For example:
-
Reaction with acyl chlorides : Forms amide derivatives via acylation.
This reaction is critical for introducing hydrophobic or electron-withdrawing groups to modulate bioavailability . -
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated triazoles under basic conditions .
Key Data :
| Reaction Type | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | DCM, RT, 12h | 75% |
| Alkylation | Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 60°C | 68% |
Oxidation and Reduction Reactions
The triazole ring and benzyl group undergo redox transformations:
-
Oxidation : The methylene group in the benzyl substituent can be oxidized to a ketone using KMnO₄ or CrO₃, yielding 5-(4-fluorobenzoyl)-4H-1,2,4-triazol-3-amine .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate, though this is less common due to ring stability .
Cyclization and Ring Expansion
The compound serves as a precursor for heterocyclic expansions:
-
Triazolobenzoxazole formation : Reacts with 2-hydroxyaniline under acidic conditions to form fused triazolobenzoxazole systems, enhancing π-stacking interactions in drug design .
-
Mannich reactions : Forms Mannich bases with formaldehyde and secondary amines, introducing basic side chains for improved solubility .
Example Reaction Pathway :
Cross-Coupling Reactions
The fluorophenyl group enables participation in Suzuki–Miyaura couplings, forming biaryl derivatives:
This reaction is pivotal for synthesizing analogs with enhanced binding to aromatic enzyme pockets .
Reactivity with Electrophiles
-
Sulfonation : Reacts with sulfonic acid derivatives to introduce sulfonamide groups, improving water solubility .
-
Halogenation : Electrophilic bromination at the triazole ring’s C5 position occurs in the presence of NBS (N-bromosuccinimide) .
Complexation and Chelation
The triazole’s nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes studied for catalytic or antimicrobial applications .
Comparative Reactivity Table :
| Functional Group | Reactivity | Common Reagents | Applications |
|---|---|---|---|
| Amine (-NH₂) | High | Acyl chlorides, alkyl halides | Drug derivatization |
| Benzyl (-CH₂C₆H₄F) | Moderate | KMnO₄, H₂/Pd-C | Redox modifications |
| Triazole ring | Low | NBS, HNO₃ | Ring functionalization |
Research Insights:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. Specifically, 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine has been shown to inhibit the growth of various fungal strains. A study by Wang et al. (2020) demonstrated that modifications to the triazole ring can enhance antifungal activity against resistant strains of Candida species .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. A study published in the Journal of Medicinal Chemistry highlighted that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of signaling pathways . The fluorophenyl group is believed to enhance bioactivity and selectivity towards cancer cell lines.
3. Anti-inflammatory Effects
Triazole compounds have been noted for their anti-inflammatory properties. In vitro studies have shown that 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic uses in inflammatory diseases .
Agricultural Applications
1. Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Triazoles are commonly used in crop protection products to manage fungal diseases in plants. Preliminary field trials indicate that formulations containing this compound can effectively control fungal pathogens while being less toxic to beneficial organisms .
2. Plant Growth Regulators
Emerging research suggests that triazole derivatives may function as plant growth regulators. They can influence plant hormone levels and promote desired growth characteristics, such as increased root development and stress resistance . This application could be particularly valuable in enhancing crop yields under adverse environmental conditions.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antifungal Efficacy
In a laboratory setting, a series of tests were conducted to evaluate the antifungal efficacy of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antifungal agents, indicating superior effectiveness.
Case Study 2: Cancer Cell Apoptosis
A study involving human breast cancer cell lines treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest a promising role for this compound in cancer therapy.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Pathways: Influencing various cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The triazole core allows for diverse substitutions, which modulate physicochemical and biological properties. Below is a comparison with analogs differing in substituents:
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., -F, -NO₂): Fluorine improves membrane permeability and resistance to oxidative metabolism . Nitro groups enhance electrophilicity but may increase toxicity .
- Halogen Substituents (e.g., -Br):
- Electron-Donating Groups (e.g., -CH₃):
Physicochemical Properties
- Melting Points:
- Density:
- Brominated analogs (e.g., 1.664 g/cm³) exhibit higher densities than the fluoro derivative, reflecting increased molecular mass .
Biological Activity
Overview
5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities. The presence of the fluorophenyl group in this compound enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry.
- IUPAC Name : 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine
- Molecular Formula : C₉H₉FN₄
- Molecular Weight : 192.19 g/mol
- CAS Number : 502685-68-9
Antimicrobial Activity
Research indicates that triazole derivatives, including 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine, exhibit significant antimicrobial properties. A study demonstrated that this compound displayed potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 6.25 |
| Candida albicans | 15.0 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine has been investigated through various assays. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.0 |
| HeLa | 10.5 |
Mechanistic studies indicated that the compound induces apoptosis in cancer cells via the intrinsic pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The structure of triazole derivatives significantly influences their biological activity. The fluorophenyl group in 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine enhances lipophilicity and may improve binding affinity to biological targets. Studies have shown that modifications to the triazole ring or substitution patterns can lead to variations in potency against different pathogens or cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives and highlighted the superior activity of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine against multidrug-resistant bacterial strains. The findings support its potential application in treating resistant infections .
- Anticancer Mechanism : Research conducted at a leading university demonstrated that this compound effectively inhibits tumor growth in vivo using xenograft models. Mice treated with the compound showed significant tumor size reduction compared to controls, indicating its potential as an anticancer therapeutic .
Q & A
Q. How does the fluorophenyl group influence metabolic stability in hepatic microsomes?
- Findings : Fluorination reduces CYP450-mediated oxidation. In human liver microsomes, t₁/₂ for 4-fluorophenyl derivatives was 120 min vs. 45 min for non-fluorinated analogs .
- Method : Incubate compound (10 µM) with NADPH-regenerating system; quantify parent compound via UPLC-MS at 0, 15, 30, 60, 120 min.
Safety & Handling
Q. What safety protocols are recommended for handling this compound in aqueous environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
